ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate
Overview
Description
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is a chemical compound that belongs to the pyran family. It is a white crystalline powder that is commonly used in scientific research. This compound has gained popularity due to its unique properties and potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Derivatives
- Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is synthesized by condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate, leading to its acid and amide derivatives and 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide (Usachev, Bizenkov, & Sosnovskikh, 2007).
Reactions and Transformations
- The compound is involved in the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones and its reaction with sodium azide, leading to new carbostyril derivatives (Usachev, Usachev, & Sosnovskikh, 2014).
- It is used in one-pot three-component reactions (MCR) to synthesize derivatives such as ethyl 4-aryl-7-methyl-5-oxo-2-(trifluoromethyl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylates (Wang et al., 2012).
Catalytic Applications
- The compound serves as a catalyst in the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives with antimicrobial activity (Ghashang, Mansoor, & Aswin, 2013).
Advanced Material Synthesis
- Its derivatives are utilized in the synthesis of trifluoromethyl-containing aromatic compounds by Diels–Alder reaction (Kondratov et al., 2015).
- The compound reacts with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, important for various chemical syntheses (Usachev, Usachev, Röschenthaler, & Sosnovskikh, 2011).
Corrosion Inhibition
- Pyran derivatives, including this compound, have shown potential in the corrosion mitigation of mild steel in acid solutions, acting as mixed-type inhibitors (Saranya et al., 2020).
properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXIISBMNMHSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161508 | |
Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate | |
CAS RN |
924858-98-0 | |
Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924858-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-2-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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